2,4(1H,3H)-Pyrimidinedione, 5-bromo-3,6-dimethyl-1-(4-methylphenyl)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-bromo-3,6-dimethyl-1-(4-methylphenyl)- is a synthetic organic compound belonging to the pyrimidinedione family This compound is characterized by its unique structure, which includes a bromine atom, methyl groups, and a methylphenyl group attached to the pyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-bromo-3,6-dimethyl-1-(4-methylphenyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom to the pyrimidinedione core.
Methylation: Addition of methyl groups to specific positions on the pyrimidinedione ring.
Aryl Substitution: Attachment of the methylphenyl group to the nitrogen atom of the pyrimidinedione.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions could result in the removal of the bromine atom or reduction of the pyrimidinedione ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated pyrimidinedione derivatives, while substitution could produce various functionalized pyrimidinediones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-bromo-3,6-dimethyl-1-(4-methylphenyl)- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 5-bromo-3,6-dimethyl-1-phenyl-: Lacks the methyl group on the phenyl ring.
2,4(1H,3H)-Pyrimidinedione, 5-chloro-3,6-dimethyl-1-(4-methylphenyl)-: Contains a chlorine atom instead of bromine.
2,4(1H,3H)-Pyrimidinedione, 5-bromo-3,6-dimethyl-1-(4-ethylphenyl)-: Has an ethyl group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the bromine atom and the specific arrangement of methyl groups and the methylphenyl group make 2,4(1H,3H)-Pyrimidinedione, 5-bromo-3,6-dimethyl-1-(4-methylphenyl)- unique
Properties
CAS No. |
32000-78-5 |
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Molecular Formula |
C13H13BrN2O2 |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
5-bromo-3,6-dimethyl-1-(4-methylphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O2/c1-8-4-6-10(7-5-8)16-9(2)11(14)12(17)15(3)13(16)18/h4-7H,1-3H3 |
InChI Key |
KZSZRSPEBDTLJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C)Br)C |
Origin of Product |
United States |
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